molecular formula C6H9N2O5P B1199967 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) CAS No. 99979-59-6

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)

Cat. No.: B1199967
CAS No.: 99979-59-6
M. Wt: 220.12 g/mol
InChI Key: YCFFMSOLUMRAMD-UHFFFAOYSA-N
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Description

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is a compound that features an imidazole ring, a phosphate group, and a ketone functional group. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. The phosphate group is a key component in many biochemical processes, including energy transfer and signal transduction. The ketone group adds to the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) typically involves the formation of the imidazole ring followed by the introduction of the phosphate group and the ketone functionality. One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In an industrial setting, the production of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phosphate group can mimic natural substrates in phosphorylation reactions, thereby interfering with signal transduction pathways. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole: A simpler compound with only the imidazole ring.

    Phosphoenolpyruvate: A compound with a phosphate group and a ketone functionality.

Uniqueness

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is unique due to its combination of an imidazole ring, a phosphate group, and a ketone functionality. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .

Properties

CAS No.

99979-59-6

Molecular Formula

C6H9N2O5P

Molecular Weight

220.12 g/mol

IUPAC Name

[3-(1H-imidazol-5-yl)-2-oxopropyl] dihydrogen phosphate

InChI

InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12)

InChI Key

YCFFMSOLUMRAMD-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-]

Canonical SMILES

C1=C(NC=N1)CC(=O)COP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
Reactant of Route 2
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
Reactant of Route 3
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
Reactant of Route 4
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
Reactant of Route 5
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)
Reactant of Route 6
3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)

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